2-bromo-5-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a bromo and methoxy group, and a triazole ring attached via a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole ring.
Attachment of the Thiophene Moiety: The thiophene group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Benzamide Formation: The benzamide core is synthesized by reacting 2-bromo-5-methoxybenzoic acid with an amine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Final Coupling: The triazole-thiophene intermediate is then coupled with the benzamide derivative under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Huisgen cycloaddition and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo group in the benzamide core can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions. The triazole ring is generally stable but can participate in redox reactions under specific conditions.
Coupling Reactions: The thiophene moiety can engage in various coupling reactions, such as Suzuki or Heck reactions, to introduce additional substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
Substituted Benzamides: Resulting from nucleophilic substitution at the bromo position.
Oxidized Derivatives: Such as hydroxyl or carbonyl derivatives from the methoxy group.
Extended Conjugated Systems: From coupling reactions involving the thiophene moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The triazole ring is known for its bioisosteric properties, which can enhance the biological activity of the compound.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. The presence of the triazole and thiophene moieties suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or photophysical properties, given the presence of the thiophene ring which is known for its conductive properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide would depend on its specific biological target. Generally, the triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The thiophene moiety may enhance binding affinity through π-π interactions or hydrophobic effects. The methoxy and bromo groups can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the triazole and thiophene moieties, making it less versatile in terms of biological activity.
5-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: Similar but without the bromo group, which may affect its reactivity and binding properties.
2-bromo-5-methoxy-N-(triazolylmethyl)benzamide: Lacks the thiophene ring, potentially reducing its electronic and binding properties.
Uniqueness
The unique combination of the bromo, methoxy, triazole, and thiophene groups in 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide provides a distinctive profile that can be exploited for specific biological and chemical applications. This compound’s structure allows for a wide range of chemical modifications and potential interactions with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2S/c1-22-11-4-5-13(16)12(7-11)15(21)17-8-10-9-20(19-18-10)14-3-2-6-23-14/h2-7,9H,8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBNNRNDGZZMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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